9-Methyl-9h-carbazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methylcarbazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13(11)15/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLJJWBTWXCFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques for 9 Methyl 9h Carbazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 9-Methyl-9H-carbazol-2-amine and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the molecular structure.
Proton (¹H) NMR Analysis for Structural Confirmation
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the carbazole (B46965) core, the N-methyl protons, and the amino group protons.
The N-methyl group typically appears as a sharp singlet in the upfield region of the spectrum. The aromatic protons resonate in the downfield region, and their splitting patterns (e.g., doublets, triplets, multiplets) are dictated by the spin-spin coupling with neighboring protons. The position of the amino group on the carbazole ring significantly influences the chemical shifts of the adjacent aromatic protons. For instance, in related aminocarbazole derivatives, the protons ortho and para to the amino group are shielded and appear at a lower chemical shift compared to the unsubstituted carbazole.
Interactive Table: Representative ¹H NMR Data for Carbazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(4-o-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | DMSO-d6 | 6.7-8.2 (m, 11H), 4.0-4.4 (m, 3H), 3.8 (m, 2H), 3.5-3.7 (m, 2H), 2.8 (m, 2H), 2.2 (s, 3H) |
| 4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | CDCl3 | 8.1 (s, 1H), 6.6-8.4 (m, 11H), 4.4-4.5 (m, 3H), 3.85-4.2 (m, 2H), 3.4-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.3 (s, 3H) |
| 4-(4-Phenyl-morpholin-2-ylmethoxy)-9H-carbazole | CD3OD | 6.7-8.3 (m, 12H), 4.1-4.4 (m, 4H), 3.8-4.0 (m, 2H), 3.5 (d, 1H), 2.8-3.0 (m, 2H) |
| 4-(4-Benzyl-morpholin-2-ylmethoxy)-9H-carbazole | CDCl3 | 6.6-8.2 (m, 12H), 4.0-4.6 (m, 5H), 3.4-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.6 (s, 2H) |
Data sourced from a study on carbazolyloxy substituted oxazinane derivatives. asianpubs.org
Carbon-13 (¹³C) NMR Characterization of the Carbazole Skeleton and Substituents
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the carbazole skeleton, the N-methyl group, and the carbon atom bearing the amino group.
The chemical shifts of the aromatic carbons are particularly informative. The carbon atoms directly bonded to the nitrogen (C4a and C4b) and the substituted carbons (C2 and C9) will have characteristic chemical shifts. The presence of the electron-donating amino group at the C2 position is expected to cause a significant upfield shift (shielding) for C2 and a downfield shift for the adjacent C1 and C3 carbons compared to the unsubstituted 9-methylcarbazole. The N-methyl carbon will appear as a single peak in the aliphatic region of the spectrum.
While direct ¹³C NMR data for this compound is not provided in the search results, data for related carbazole derivatives illustrates the typical chemical shift ranges. For instance, in a series of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the aromatic carbons of the carbazole moiety resonate between δ 110 and 150 ppm. mdpi.com
Interactive Table: Representative ¹³C NMR Data for Carbazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | DMSO-d6 | 13.5 (2C, C H₃CH₂), 36.2 (2C, CH₃C H₂), 59.3 (2C, =NC H₂CH(OH)C H₂N=), 69.0 (C, =NCH₂C H(OH)CH₂N=), 118.4, 116.6, 119.7, 119.8, 124.4, 128.2, 131.5, 131.6, 137.5, 139.8, 146.1, 149.6 (12 signals, 24C, Ph's), 164.8 (2C, -HC =N-) |
| 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole | CDCl₃ | 24.87, 37.98, 57.08, 70.80, 75.18, 120.32 (Ct), 144.32 (Cq), 119.41-134.64 (18Carom), 162.97 |
Data sourced from studies on carbazole-based Schiff bases and triazole derivatives. mdpi.comvibgyorpublishers.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C-N stretching, and various bending vibrations of the carbazole ring.
Key expected vibrational frequencies include:
N-H stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: The N-methyl group will show stretching vibrations just below 3000 cm⁻¹.
C=C stretching: The aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-N bond of the amino group is expected in the 1250-1350 cm⁻¹ range.
N-H bending: The bending vibration of the amino group typically appears around 1600 cm⁻¹.
For the parent compound, 9-methyl-9H-carbazole, the NIST WebBook provides an IR spectrum showing characteristic aromatic C-H and C=C vibrations. nist.gov In a study of carbazolyloxy substituted oxazinane derivatives, the carbazole N-H stretching (for non-N-substituted carbazoles) was observed around 3400 cm⁻¹. asianpubs.org
Interactive Table: Characteristic FT-IR Absorption Bands for Carbazole Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
| N-H Bend (Amine) | ~1600 |
Data compiled from general FT-IR correlation tables and literature on carbazole derivatives. asianpubs.orgnist.gov
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₃H₁₂N₂), the expected exact mass can be calculated. The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carbazoles involve the loss of the N-substituent and cleavage of the carbazole ring system. For this compound, fragmentation could involve the loss of the methyl group (M-15) or the amino group (M-16).
The NIST WebBook provides the mass spectrum of 9-methyl-9H-carbazole, which shows a prominent molecular ion peak at m/z 181, corresponding to its molecular weight. nist.gov In a study of carbazole derivatives, the molecular ion peak was consistently observed in the mass spectra. asianpubs.org For example, 4-(4-phenyl-morpholin-2-ylmethoxy)-9H-carbazole showed a molecular ion peak at m/z 359 (M⁺ + H). asianpubs.org
Interactive Table: Mass Spectrometry Data for Carbazole Derivatives
| Compound | Ionization Mode | Observed m/z |
| 9-Methyl-9H-carbazole | EI | 181 (M⁺) |
| 4-(4-o-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | ESI | 373 (M⁺ + H), 395 (M⁺ + Na) |
| 4-(4-Phenyl-morpholin-2-ylmethoxy)-9H-carbazole | ESI | 359 (M⁺ + H) |
| 4-(4-Benzyl-morpholin-2-ylmethoxy)-9H-carbazole | ESI | 373 (M⁺ + H) |
Data sourced from NIST WebBook and a study on carbazolyloxy substituted oxazinane derivatives. asianpubs.orgnist.gov
X-ray Crystallography for Solid-State Molecular Architecture
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the carbazole ring system, the orientation of the N-methyl and amino groups, and any intermolecular interactions such as hydrogen bonding involving the amino group.
While a crystal structure for this compound is not available in the provided search results, studies on other carbazole derivatives provide valuable insights into their solid-state structures. For example, the crystal structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole has been determined, confirming the connectivity of the complex molecule. vibgyorpublishers.org Another study on 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol reports its synthesis and characterization, which would have involved structural determination. mdpi.com
Interactive Table: Representative Crystallographic Data for a Carbazole Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole | Not specified | Not specified | Not specified |
Specific crystallographic data for this compound was not detailed in the provided search results, but its structure was confirmed by NMR and MS. vibgyorpublishers.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic carbazole system.
The position and intensity of these absorption bands are sensitive to the substituents on the carbazole ring. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 9-methylcarbazole.
The UV-Vis spectrum of 9-methyl-9H-carbazole is available on the NIST WebBook, showing its characteristic absorption profile. nist.gov A study on 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol reported four main absorption peaks at λmax = 235, 275, 315, and 385 nm, corresponding to n→π* and π→π* electron transfers. mdpi.com
Interactive Table: UV-Vis Absorption Data for Carbazole Derivatives
| Compound | Solvent | λmax (nm) |
| 9-Methyl-9H-carbazole | Not specified | Multiple absorptions characteristic of the carbazole chromophore |
| 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Methanol | 235, 275, 315, 385 |
Data sourced from NIST WebBook and a study on a carbazole-based Schiff base. mdpi.comnist.gov
Computational and Theoretical Investigations of 9 Methyl 9h Carbazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For carbazole (B46965) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.netmdpi.comnih.gov
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 9-Methyl-9H-carbazol-2-amine molecule. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the carbazole core, the aromatic rings are largely planar, though the introduction of the methyl and amino groups can induce slight distortions. researchgate.netdoi.org The planarity of the carbazole system is a key feature influencing its electronic properties.
The optimized geometry provides the foundation for all subsequent computational analyses. The following table would typically present the calculated bond lengths and angles for the optimized structure of this compound, though specific values from a dedicated study are not publicly available at this time.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | Value | C1-C2-C3 | Value |
| C2-N(amine) | Value | C2-C3-C4 | Value |
| N(carbazole)-C(methyl) | Value | C-N-C(carbazole) | Value |
| ... | ... | ... | ... |
Note: The values in this table are placeholders and would be populated with data from a specific computational study.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its tendency to undergo electronic excitation. dntb.gov.ua
In this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be distributed over the aromatic system. The HOMO-LUMO gap for carbazole derivatives is a key parameter in the design of organic electronic materials. A smaller gap is often associated with materials that can be more easily excited, which is desirable for applications in organic light-emitting diodes (OLEDs) and photovoltaics.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Energy (eV) |
| E(HOMO) | Value |
| E(LUMO) | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be populated with data from a specific computational study.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals (bonds and lone pairs). nih.gov This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.
For this compound, NBO analysis would reveal the nature of the C-N bonds, the hybridization of the atoms, and the extent of lone pair delocalization from the nitrogen atoms into the aromatic system. The analysis quantifies the stabilization energy associated with these interactions, providing insight into the electronic communication within the molecule. For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the carbazole ring would indicate the degree of charge transfer and conjugation.
Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amine) | π(C-C) | Value |
| π(C-C) | π(C-C) | Value |
| ... | ... | ... |
Note: E(2) is the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j. The values in this table are placeholders.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netmdpi.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
Vibrational Frequency Analysis and Spectral Correlation
Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, serves two main purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). Secondly, it provides a theoretical vibrational spectrum (Infrared and Raman) that can be compared with experimental data. mdpi.comnih.govmdpi.com
The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimental one, one can assign the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and various C-C and C-N stretching and bending modes within the carbazole framework.
Table 4: Hypothetical Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | Value | N-H stretch (amine) |
| Value | Value | C-H stretch (aromatic) |
| Value | Value | C-H stretch (methyl) |
| Value | Value | C=C stretch (aromatic) |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with data from a specific computational study. Calculated frequencies are often scaled to better match experimental values.
Thermodynamic Properties and Stability Predictions
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.gov These properties are calculated based on the vibrational frequencies and the optimized geometry.
The calculated thermodynamic properties can provide insights into the stability of this compound and its potential to participate in chemical reactions. For example, the standard enthalpy of formation can be used to assess its energetic stability relative to its constituent elements. The temperature dependence of the thermodynamic properties is also important for understanding the behavior of the molecule under different conditions.
Table 5: Hypothetical Calculated Thermodynamic Properties for this compound at 298.15 K and 1 atm
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | Value |
| Thermal energy (kcal/mol) | Value |
| Specific heat capacity (cal/mol·K) | Value |
| Entropy (cal/mol·K) | Value |
Note: The values in this table are placeholders and would be populated with data from a specific computational study.
Solvent Effects on Electronic and Vibrational Spectra
The electronic and vibrational properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's properties.
For this compound, the presence of a solvent can alter its electronic transitions, leading to shifts in its UV-Vis absorption spectrum (solvatochromism). researchgate.net Similarly, the vibrational frequencies can be affected by solute-solvent interactions. Time-Dependent DFT (TD-DFT) calculations within a PCM framework are often used to predict the electronic absorption spectra in different solvents. nih.gov These calculations can help to understand the nature of the excited states and the influence of the solvent on the charge distribution in both the ground and excited states.
Chemical Modifications and Derivatization Strategies of 9 Methyl 9h Carbazol 2 Amine
Regioselective Functionalization of the Carbazole (B46965) Ring
The functionalization of the carbazole ring presents a challenge due to the presence of multiple, chemically similar C-H bonds. However, achieving regioselectivity is crucial for establishing clear structure-activity relationships. The inherent electronic properties of the carbazole nucleus, influenced by the electron-donating amino group at the C2 position and the methyl group on the nitrogen, direct the substitution patterns.
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of carbazoles. chim.it The positions most susceptible to electrophilic attack are C3, C6, and C8, while the C1, C4, C5, and C7 positions are less reactive. Directing groups are often employed to overcome these inherent reactivity patterns and achieve site-selectivity. chim.it For instance, a pyrimidine (B1678525) directing group attached to the carbazole nitrogen can steer functionalization specifically to the C1 or ortho-position. rsc.org
Recent advancements have also focused on catalyst-controlled regioselectivity. For example, palladium-catalyzed C-H alkylation and acylation of free N-H carbazoles have been achieved with the assistance of norbornene as a transient directing mediator, favoring functionalization at the C1 position. nih.govrsc.org Density functional theory (DFT) calculations have shown that the formation of a six-membered palladacycle intermediate at the C1-position is kinetically and thermodynamically favorable, explaining the high site-selectivity. rsc.org The steric and electronic properties of substituents already on the carbazole ring can also control the regioselectivity of further functionalization. rsc.org
Table 1: Regioselectivity in Carbazole Functionalization
| Position(s) | Reactivity | Controlling Factors | Method Example |
|---|---|---|---|
| C3, C6 | High | Inherent electronics | Electrophilic substitution |
| C1, C8 | Low | Steric hindrance | Directed C-H activation |
| C1 | Controlled | Transient directing group | Pd/Norbornene catalysis nih.govrsc.org |
| C2, C7 | Variable | Substituent effects | Directed C-H activation bohrium.com |
Introduction of Heterocyclic Moieties (e.g., Pyrimidine, Thiazolidinone, Triazole, Schiff Bases)
The introduction of various heterocyclic systems onto the 9-Methyl-9H-carbazol-2-amine framework is a common strategy to generate novel compounds with enhanced biological activities or material properties. The primary amino group at the C2 position serves as a versatile handle for such modifications.
Schiff Bases: The condensation of the 2-amino group with various aldehydes or ketones readily forms Schiff bases (imines). These intermediates are not only important in their own right but also serve as precursors for the synthesis of other heterocyclic rings.
Pyrimidine Derivatives: Pyrimidine moieties can be incorporated by reacting a suitable precursor derived from this compound with reagents like guanidine (B92328). For example, chalcones prepared from 3-acetyl-9-ethyl-carbazole react with guanidine carbonate to yield 2-aminopyrimidine (B69317) derivatives. uobaghdad.edu.iq A series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives were synthesized and evaluated for their anti-tumor potential, highlighting the importance of this heterocyclic addition. nih.gov The synthesis often involves multi-step reactions, starting with the core carbazole structure. ontosight.aiijsr.net
Triazole Derivatives: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". rsc.orgnih.gov For carbazole derivatives, this typically involves the N-alkylation of a carbazole with a propargyl group, followed by a copper-catalyzed reaction with various organic azides. rsc.org This method allows for the creation of a diverse library of triazole-carbazole hybrids. svkm-iop.ac.innih.gov
Thiazolidinone Derivatives: Thiazolidinone rings can be constructed from Schiff bases derived from this compound. The reaction of the imine with thioglycolic acid or its esters is a standard method for forming the 4-thiazolidinone (B1220212) ring.
Table 2: Synthesis of Heterocyclic Derivatives from Carbazole Precursors
| Heterocycle | Synthetic Strategy | Key Reagents | Reference Example |
|---|---|---|---|
| Pyrimidine | Cyclocondensation | Guanidine, Chalcones | Synthesis from 3-acetyl-9-ethyl carbazole uobaghdad.edu.iq |
| Triazole | Huisgen Cycloaddition | Propargylated carbazole, Organic azides, Cu(I) catalyst | Synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives rsc.org |
Multi C-H Functionalization Reactions
The installation of multiple functional groups onto the carbazole core through sequential or one-pot C-H functionalization reactions is a highly efficient strategy for building molecular complexity. chim.it This approach avoids lengthy synthetic routes involving pre-functionalized starting materials.
Dual palladium-photoredox catalysis has been successfully used for the controlled mono- and diarylation of carbazoles. rsc.org By slightly modifying the reaction conditions, it is possible to control the degree of arylation. The regioselectivity in these multi-functionalization reactions is governed by a combination of steric and electronic factors of the substituents on the carbazole ring. rsc.org For instance, in unsymmetrical carbazoles, arylation can be directed to the less sterically hindered aryl ring.
Furthermore, tandem catalytic systems, such as a Cp*Rh(III)/H+ system, have been developed to create complex carbazole derivatives. nih.gov These methods allow for the construction of multiple C-C or C-N bonds in a single operation, leading to a diverse range of functionalized products.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been extensively applied to carbazole chemistry. rsc.orgrsc.org
C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating C-C bonds by coupling an organoboron reagent with a halide. uwindsor.ca Palladium nanoparticles supported on a carbazole-functionalized polymer have demonstrated excellent catalytic activity for Suzuki-Miyaura reactions between aryl halides and phenylboronic acid. rsc.org Direct C-H arylation, an alternative to traditional cross-coupling, forges C-C bonds without the need for pre-halogenated substrates. Palladium(II) catalysis, often in the presence of an oxidant, can directly couple carbazoles with arylboronic acids or other aryl sources. dntb.gov.uanih.gov
C-N Bond Formation: The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds. nih.govnih.gov This reaction is crucial for synthesizing N-aryl carbazoles and other aminated derivatives. Intramolecular C-H amination catalyzed by palladium is a powerful strategy for the synthesis of the carbazole ring itself from 2-aminobiphenyl (B1664054) precursors. nih.govacs.orgresearchgate.netacs.org This tandem C-H functionalization and C-N bond formation provides a direct route to substituted carbazoles. nih.govacs.org Various palladium catalysts and reaction conditions have been developed to couple N-substituted 4-bromo-7-azaindoles with a range of amines and amides. beilstein-journals.org
Table 3: Palladium-Catalyzed Reactions on Carbazole Scaffolds
| Reaction Type | Bond Formed | Key Components | Description |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Pd catalyst, Organoboron reagent, Halide | Couples aryl halides with boronic acids to form biaryls. rsc.orguwindsor.ca |
| Direct C-H Arylation | C-C | Pd(II) catalyst, Oxidant, Aryl source | Directly couples a C-H bond with an aryl partner. rsc.orgdntb.gov.ua |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, Ligand, Base, Amine, Halide | Couples an aryl halide with an amine. nih.govnih.gov |
Amination and Alkylation Strategies on the Carbazole Nitrogen
The functionalization of the nitrogen atom of the carbazole ring is a fundamental strategy for modifying its properties. While the title compound is already N-methylated, understanding these general strategies is essential in carbazole chemistry.
N-Alkylation: The nitrogen of a carbazole is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) and subsequently alkylated with an alkyl halide. rsc.org This is a common method for introducing alkyl chains to the carbazole nitrogen. google.com Microwave-assisted N-alkylation in "dry" media (adsorbed on potassium carbonate) offers a rapid and efficient alternative to conventional heating methods. tandfonline.comresearchgate.net This technique has been shown to produce N-alkylcarbazoles in high yields with short reaction times. researchgate.net
N-Amination: Direct amination of the carbazole nitrogen is also possible. The compound 9H-carbazol-9-amine (CAS: 17223-85-7) is a known building block where an amino group is directly attached to the carbazole nitrogen. achemblock.com More advanced methods involve iridium-catalyzed intramolecular C-H amination to form N-H carbazoles, which provides a step-economical route to the core structure. tcichemicals.com Dealkylation of N-alkylcarbazoles, for instance by heating with sulfur, can be used to regenerate the N-H carbazole, which can be useful in multi-step syntheses. rsc.org
Advanced Applications of 9 Methyl 9h Carbazol 2 Amine in Chemical Research
Role in Organic Electronics and Optoelectronic Materials
The electron-rich nature and rigid, planar structure of the carbazole (B46965) moiety make it an excellent candidate for constructing materials with desirable charge transport and photophysical properties. Derivatives of 9-Methyl-9H-carbazol-2-amine are integral to the development of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wide-Band-Gap Polymers and Their Synthesis
Carbazole derivatives are frequently employed as monomers in the synthesis of wide-band-gap polymers. These polymers are crucial as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to guest emitter molecules. The high triplet energy level of the carbazole unit is particularly advantageous for hosting blue phosphorescent dopants.
Researchers have designed and synthesized novel poly(meta-styrene) derivatives that incorporate pendant carbazole groups. For instance, polymers like PMCz and PMBC have been created through free-radical polymerization. These materials exhibit high glass transition temperatures (139 °C for PMCz and 114 °C for PMBC) and high triplet energy levels (2.86 eV for PMCz and 2.70 eV for PMBC), making them suitable as hosts for orange and blue phosphorescent emitters. nih.gov The synthesis often involves functionalizing the carbazole monomer, which can then be polymerized to form a polymer with a high concentration of charge-carrying carbazole units.
Charge Transport Properties in Carbazole-Based Systems
Carbazole-based materials are well-known for their excellent hole-transporting capabilities. The nitrogen atom's lone pair of electrons contributes to a high highest occupied molecular orbital (HOMO) energy level, facilitating the injection and transport of positive charge carriers (holes). This property is fundamental to their use as hole-transport layers (HTLs) in multilayered organic electronic devices, improving device efficiency and stability.
The charge transport properties are highly dependent on the molecular structure and packing in the solid state. Organic semiconductors with fused aromatic rings, including carbazole systems, are attractive for electronic applications due to these promising charge transport characteristics. glpbio.com For example, a carbazole-based enamine, V950, was prepared in a single step from 3-amino-9-ethylcarbazole (B89807) and demonstrated excellent hole mobility. uobaghdad.edu.iq Its thermal, optical, and electrochemical properties were found to be comparable to the widely used spiro-OMeTAD, positioning it as a cost-effective and efficient hole transporting material for perovskite solar cells. uobaghdad.edu.iq The design of such molecules often focuses on creating stable amorphous glasses with high thermal stability to ensure long device lifetimes.
Contributions to Catalysis and Catalyst Design
While derivatives of this compound are not typically used as catalysts themselves, the carbazole skeleton is a critical substrate in advanced transition-metal-catalyzed reactions. These reactions, which functionalize the C-H bonds of the carbazole ring, are central to modern synthetic chemistry and catalyst design. They enable the construction of complex carbazole derivatives that would otherwise be difficult to synthesize.
For example, rhodium(III)-catalyzed systems have been developed for the site-selective functionalization of carbazoles. nih.govchim.it A Cp*Rh(III)/H+ tandem catalytic system was used to synthesize a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives. nih.gov Similarly, palladium-catalyzed reactions have been employed for the direct C3-H alkenylation of 9-methyl-9H-carbazole. chim.it These catalytic methods provide efficient pathways to modify the carbazole core, which is a key step in designing molecules for the applications described in other sections. The development of ligands and catalysts that can selectively activate specific C-H bonds on the carbazole ring is an active area of research, indirectly linking the carbazole structure to the field of catalyst design.
Exploration in Biological Research (Excluding Clinical Human Trials)
The carbazole framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. Researchers have extensively modified the carbazole nucleus to develop new agents for therapeutic applications, focusing on mechanisms like enzyme inhibition and antimicrobial action.
Design and Synthesis for Urease Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. Its activity is a significant virulence factor for bacteria like Helicobacter pylori, which is implicated in gastritis and peptic ulcers. acs.org Therefore, the inhibition of urease is a key strategy for treating these infections.
Scientists have designed and synthesized various carbazole derivatives to act as urease inhibitors. In one study, a series of carbazole-triazine hybrids were synthesized and evaluated. acs.org The results showed that compounds featuring bulky iodo or strong electron-withdrawing nitro groups exhibited potent inhibitory activity. acs.org Molecular docking studies suggested that these compounds interact with the active site of the enzyme through hydrogen bonding, π-π stacking, and coordination with the nickel atoms. acs.org Another study focused on carbazole-based acetyl benzohydrazides, which were also investigated for their ability to inhibit Jack bean urease. researchgate.netbldpharm.com
| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3e | Carbazole-triazine hybrid with para-iodo group | 5.6 | acs.org |
| 3f | Carbazole-triazine hybrid with para-nitro group | 6.7 | acs.org |
Development of Compounds for Antimicrobial Activity Evaluation
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Carbazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Numerous studies have focused on synthesizing novel carbazole derivatives and screening them for antimicrobial properties. For instance, five series of carbazole derivatives containing aminoguanidine, dihydrotriazine, thiosemicarbazide, semicarbazide, or isonicotinic moieties were synthesized. researchgate.net Many of these compounds showed potent activity against various bacterial strains, including a multidrug-resistant clinical isolate, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. researchgate.net Specifically, compounds designated 8f and 9d were identified as having the most potent inhibitory activities. researchgate.net Another research effort synthesized a series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, which displayed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. chim.it
| Compound Series/ID | Target Organisms | Activity Range (MIC in µg/mL) | Reference |
|---|---|---|---|
| Aminoguanidine/Dihydrotriazine Derivatives | Gram-positive and Gram-negative bacteria, Fungi | 0.5 - 16 | researchgate.net |
| Compound 8f | Gram-positive bacteria (S. aureus, S. mutans) | 0.5 - 1 | researchgate.net |
| Compound 9d | Gram-positive and Gram-negative bacteria | 0.5 - 2 | researchgate.net |
| Oxadiazol-2-amines (17a, 17d, 17e, 17n) | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Substantial activity at 50 µg/mL | chim.it |
Synthesis of Derivatives for Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Tyrosinase, Xanthine Oxidase)
The carbazole nucleus is a key pharmacophore in the design of various enzyme inhibitors. Researchers have leveraged the this compound framework to synthesize a range of derivatives targeting enzymes implicated in several pathological conditions.
Acetylcholinesterase (AChE) Inhibition:
Derivatives of 9H-carbazole have been a subject of interest in the quest for effective acetylcholinesterase (AChE) inhibitors for the potential management of Alzheimer's disease. While direct studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been synthesized and evaluated for AChE inhibitory activity. For instance, a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were prepared and showed inhibition of both AChE and butyrylcholinesterase (BChE) niscair.res.in. One notable derivative, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, was identified as a selective AChE inhibitor niscair.res.in.
In a different approach, a series of triazole-containing 9H-carbazole derivatives were designed and synthesized as anti-acetylcholinesterase agents. These compounds were prepared through a one-pot, three-component click reaction. Several of these derivatives exhibited significant anti-AChE activity, with IC50 values in the low micromolar range nih.govscilit.com. The most active compound in one study was a 2-methylbenzyl derivative with an IC50 value of 1.9 μM nih.govscilit.com. These findings underscore the potential of the carbazole scaffold in developing potent AChE inhibitors.
Tyrosinase Inhibition:
While specific studies on the synthesis of this compound derivatives for tyrosinase inhibition were not found in the provided search results, the broader class of carbazole derivatives has been explored for this purpose. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. The general strategy involves synthesizing derivatives with functionalities known to interact with the enzyme's active site. For instance, thiosemicarbazone derivatives have been shown to be effective tyrosinase inhibitors, with para-substituted derivatives often exhibiting potent activity nih.gov.
Xanthine Oxidase Inhibition:
Similarly, direct synthesis of this compound derivatives as xanthine oxidase inhibitors is not explicitly detailed in the available literature. Xanthine oxidase is a crucial enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. The design of xanthine oxidase inhibitors often involves incorporating structural motifs that can interact with the molybdenum center of the enzyme. Research in this area has focused on various heterocyclic scaffolds, and structure-activity relationship studies have highlighted the importance of specific substituents for potent inhibition nih.gov. For example, N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives have been synthesized and shown to be potent xanthine oxidase inhibitors, with some derivatives being more potent than the standard drug allopurinor nih.gov.
Investigations into Potential Antiviral Properties through Molecular Docking Studies (e.g., SARS-CoV-2 proteins)
The emergence of viral diseases necessitates the discovery of novel antiviral agents. Molecular docking has become an invaluable tool in this endeavor, allowing for the rapid screening of virtual compound libraries against viral protein targets. Carbazole derivatives have been investigated for their potential antiviral activities, with molecular docking studies providing insights into their binding modes and potential efficacy.
A notable study focused on a series of novel N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles as potential anti-SARS-CoV-2 agents. These compounds were subjected to molecular docking studies against three key SARS-CoV-2 proteins: the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) mdpi.comresearchgate.net. The results indicated strong binding affinities between the synthesized carbazole derivatives and the viral proteins, suggesting they could potentially obstruct the function of these essential proteins mdpi.comresearchgate.net.
Several of the synthesized derivatives exhibited high binding affinities, with some showing better or comparable binding scores to standard antiviral drugs. For example, some derivatives displayed strong binding energies against Mpro and RdRp, indicating their potential as inhibitors of these viral enzymes mdpi.comresearchgate.net. The docking studies revealed specific interactions, such as hydrogen bonding and hydrophobic interactions, between the carbazole derivatives and the amino acid residues in the active sites of the viral proteins.
Table 1: Molecular Docking Results of Selected Carbazole Derivatives against SARS-CoV-2 Proteins
| Compound ID | Target Protein | Binding Score (Kcal/mol) |
| 9b | Mpro | -8.83 |
| 9c | Mpro | -8.92 |
| 9e | Mpro | -8.77 |
| 9h | Mpro | -8.76 |
| 9i | Mpro | -8.87 |
| 9j | Mpro | -8.85 |
| 9e | Spike Glycoprotein | -6.69 |
| 9h | RdRp | -8.10 |
| 9i | RdRp | -8.01 |
Data sourced from a study on N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles mdpi.comresearchgate.net.
These in silico findings provide a strong rationale for the further synthesis and in vitro/in vivo evaluation of these carbazole derivatives as potential anti-SARS-CoV-2 therapeutic agents. The broader implication is that the this compound scaffold can serve as a valuable starting point for designing novel antiviral compounds targeting a range of viral proteins.
Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its potency and selectivity. For carbazole derivatives, SAR studies have provided valuable insights into their interactions with various biological targets.
In the context of acetylcholinesterase inhibition , SAR studies on triazole-containing 9H-carbazole derivatives revealed that the nature and position of substituents on the benzyl pendent group significantly influence their anti-AChE activity. It was found that small halogen atoms, such as fluorine, or electron-donating groups like methyl or methoxy at the ortho or meta positions of the benzyl group could either be tolerated or lead to an improvement in inhibitory activity nih.govscilit.com.
For antiviral activity , SAR studies on various carbazole derivatives have highlighted the importance of specific substitutions on the carbazole ring and the nature of the linked moieties. For instance, in the development of anti-HCV agents, the presence of an eight-carbon linkage between the phenyl and carbazole rings, along with a tolyl group at the N-9 position of the carbazole, resulted in a compound with potent anti-HCV activity and a high selectivity index nih.gov. This demonstrates that both the core carbazole structure and its peripheral modifications are crucial for antiviral efficacy.
Furthermore, SAR studies on carbazole sulfonamide derivatives as anticancer agents have shown that modifications to the sulfonamide group and the carbazole ring can lead to compounds with potent antiproliferative activity nih.gov. These studies often reveal that specific substitutions can enhance interactions with the target protein, such as tubulin, leading to improved biological outcomes nih.gov.
The collective findings from these SAR studies provide a roadmap for the rational design of new this compound derivatives with enhanced biological activities. By understanding which structural modifications lead to improved potency and selectivity, medicinal chemists can more efficiently develop novel therapeutic agents for a variety of diseases.
Mechanistic Insights into Reactions Involving 9 Methyl 9h Carbazol 2 Amine
Reaction Mechanism Elucidation through Computational and Experimental Correlations
The elucidation of reaction mechanisms for carbazole (B46965) derivatives often relies on a synergistic approach that combines experimental observations with computational modeling. Theoretical methods, particularly Density Functional Theory (DFT), have proven invaluable in understanding the structural and electronic properties of these molecules, which in turn dictate their reactivity. researchgate.net
Experimental techniques such as cyclic voltammetry are frequently employed to study the electrochemical properties of carbazole monomers. researchgate.netrsc.org These studies reveal the oxidation potentials and the stability of the resulting radical cations, which are key intermediates in many reactions, including electropolymerization and oxidative coupling. researchgate.netresearchgate.netresearchgate.net For instance, in the electropolymerization of N-substituted carbazoles, the initial step is the oxidation of the carbazole monomer to a radical cation. researchgate.net The subsequent coupling of these radical cations leads to the formation of a polymer chain. The position of coupling is influenced by the substituents on the carbazole ring.
Computational studies complement these experimental findings by providing detailed information on molecular geometries, frontier molecular orbitals (HOMO and LUMO), and charge distributions. researchgate.net For N-substituted carbazoles functionalized with azomethine bonds, DFT calculations have been used to determine the optimized molecular structures and to correlate them with spectroscopic (¹H NMR, FT-IR, UV-Visible) and electrochemical data. researchgate.net These theoretical models help in predicting the most probable sites for electrophilic or nucleophilic attack and in understanding the electronic effects of different substituents.
In the case of 9-Methyl-9H-carbazol-2-amine, the presence of an electron-donating amino group (-NH2) at the C-2 position and a methyl group at the N-9 position significantly influences its electronic properties. The amino group increases the electron density of the carbazole ring system, making it more susceptible to oxidation and electrophilic substitution. DFT calculations on similar aminocarbazole systems would likely show a higher HOMO energy level compared to unsubstituted carbazole, consistent with a lower oxidation potential.
The correlation between experimental and theoretical data is crucial for building a robust mechanistic model. For example, the observed regioselectivity in oxidative coupling reactions of substituted carbazoles can be explained by calculating the spin density distribution in the corresponding radical cation intermediates. researchgate.net
| Parameter | Experimental Technique | Computational Method | Insight Gained |
| Oxidation Potential | Cyclic Voltammetry | DFT (HOMO energy) | Ease of radical cation formation |
| Molecular Structure | X-ray Crystallography, NMR | DFT (Geometry Optimization) | Bond lengths, bond angles, and conformation |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Correlation of structure with electronic properties |
| Reaction Pathway | Product Analysis (GC-MS, HPLC) | Transition State Search | Energy barriers and feasibility of proposed mechanisms |
Intermediates and Transition State Analysis
The identification and characterization of intermediates and transition states are fundamental to understanding any chemical reaction mechanism. For reactions involving carbazoles, radical cations are frequently proposed as key intermediates, particularly in oxidative processes. researchgate.netresearchgate.net
In the oxidative coupling of N-alkylcarbazoles, the reaction is initiated by an electron transfer from the carbazole to an oxidizing agent, forming a carbazole radical cation. researchgate.netresearchgate.net This intermediate is highly reactive and can couple with another radical cation or a neutral carbazole molecule. The regioselectivity of this coupling (e.g., 3,3'-, 1,3'-, or 1,1'-bicarbazole formation) is governed by the steric and electronic effects of the substituents. For this compound, the amino group at C-2 would direct coupling to other positions of the ring.
In the electropolymerization of an N-phenyl-substituted aminocarbazole, it has been suggested that coupling can occur not only between carbazole rings but also involving the amino group, leading to a more complex polymer structure. rsc.org This suggests that for this compound, the amino group could be an active participant in polymerization reactions, potentially leading to cross-linking.
| Reaction Type | Key Intermediate(s) | Factors Influencing Stability/Reactivity |
| Oxidative Coupling | Carbazole Radical Cation | Substituent electronic effects, spin density distribution |
| Electropolymerization | Radical Cation, Dication | Oxidation potential, solvent, electrolyte |
| Catalytic C-N Coupling | Metal-Carbazolyl Complex | Nature of the metal catalyst and ligands |
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Catalysts and reagents play a pivotal role in controlling the selectivity and efficiency of reactions involving carbazole derivatives. The choice of catalyst can dramatically alter the reaction outcome, enabling transformations that would otherwise be difficult or non-selective.
In the context of C-H functionalization of carbazoles, transition metal catalysts such as palladium, rhodium, and iridium have been extensively used. chim.it These catalysts can direct the functionalization to specific positions of the carbazole ring, often with the aid of a directing group. For instance, a trivalent phosphine (B1218219) unit attached to the carbazole can direct C-H activation exclusively to the C-1 position. chim.it While this compound lacks such a directing group, the inherent electronic properties imparted by the methyl and amino substituents will influence the regioselectivity of catalyzed reactions.
Copper catalysts have been shown to be effective for the aerobic oxidative N-N coupling of carbazoles to form 9,9'-bicarbazoles. nih.govnih.gov The reaction proceeds under mild conditions with oxygen as the terminal oxidant. The selectivity for cross-coupling between a carbazole and a diarylamine was found to be thermodynamically controlled, arising from the reversible formation of one of the homocoupled products. nih.gov
The choice of oxidizing agent is also critical in oxidative coupling reactions. Metal-free organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used to achieve C-C coupling of carbazoles. researchgate.net The regioselectivity of these reactions is highly dependent on the substituents present on the carbazole ring. researchgate.net
| Catalyst/Reagent | Reaction Type | Role in Selectivity and Efficiency |
| Palladium Complexes | C-H Functionalization, C-N Coupling | Enables cross-coupling, regioselectivity often controlled by ligands. chim.itacs.org |
| Copper Complexes | Oxidative N-N Coupling | Catalyzes aerobic oxidation, influences thermodynamic vs. kinetic product distribution. nih.govnih.gov |
| Rhodium/Iridium Complexes | C-H Functionalization | Directs alkylation and amination to specific C-H bonds. chim.it |
| DDQ (Organic Oxidant) | Oxidative C-C Coupling | Initiates reaction via electron transfer; regioselectivity is substituent-dependent. researchgate.net |
Future Research Trajectories for 9 Methyl 9h Carbazol 2 Amine
Development of Novel and Efficient Synthetic Protocols
While classical methods for carbazole (B46965) synthesis like the Borsche-Drechsel cyclization, Bucherer synthesis, and Graebe-Ullmann reaction have been foundational, the future lies in developing more efficient, regioselective, and environmentally benign protocols. chim.it For 9-Methyl-9H-carbazol-2-amine, research should pivot towards late-stage C-H functionalization, which avoids the often lengthy and arduous pre-functionalization of starting materials. chim.it
Future synthetic research could focus on:
Transition Metal-Catalyzed C-H Activation : Exploring catalysts like rhodium and palladium to directly introduce functional groups onto the carbazole core. For instance, methods like the Rh(III)-catalyzed Grignard-type additions or Pd-catalyzed direct alkenylation, which have been successful on other carbazoles, could be adapted. chim.it
Photoredox Catalysis : Utilizing visible-light-mediated reactions, which operate under mild conditions, to forge new bonds. Dual photoredox/nickel catalysis has proven effective for complex couplings involving carbazole-based photosensitizers and could be applied to the synthesis and derivatization of this compound itself. acs.orgacs.org
One-Pot Multi-Component Reactions : Designing elegant one-pot procedures that combine several synthetic steps to rapidly build molecular complexity from simple precursors, similar to the two-step, one-pot synthesis of other carbazole hydrazides. globalresearchonline.net This would enhance efficiency and reduce waste.
Gold-Catalyzed Carbene Transfer : Investigating gold catalysts for multiple C-H functionalization reactions with diazoalkanes, a method that has been shown to introduce multiple functional groups onto the carbazole scaffold with high selectivity. nih.gov
Advanced Functionalization for Tailored Properties
The true potential of this compound lies in its capacity for diverse functionalization. The presence of the secondary amine provides a reactive handle for a multitude of chemical transformations, allowing for the fine-tuning of its electronic, photophysical, and biological properties. ontosight.ai
Key future directions for functionalization include:
N-Functionalization of the Amino Group : Moving beyond simple acylation or alkylation to install complex moieties. This could involve creating Schiff bases, synthesizing sulfonamides, or coupling with other heterocyclic systems known for their bioactivity. mdpi.comnih.gov
Ring Position Functionalization : Employing the C-H activation strategies mentioned previously to selectively functionalize the carbazole ring at positions C1 through C8. This would allow for the creation of a library of isomers with distinct properties. For example, functionalization at C3 and C6 is common for tuning electronic properties in materials. chim.it
Orthogonally Protected Derivatives : Developing synthetic strategies to introduce different functional groups onto the carbazole scaffold with high selectivity, enabling stepwise modifications. This has been achieved on N-phenyl carbazole using different diazoalkanes and could be a powerful tool for creating complex derivatives of this compound. nih.gov
Exploration of New Material Science Applications
The carbazole moiety is renowned for its excellent hole-transporting properties and high fluorescence quantum yield, making it a "privileged structure" in materials science. nih.govontosight.ai Derivatives are key components in organic light-emitting diodes (OLEDs), photovoltaic devices, and polymers. nih.govontosight.ai Future research on this compound should systematically explore its potential in these areas.
Promising avenues include:
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs) : Functionalizing the amine group with moieties that can improve solubility, film morphology, and interfacial energetics to create efficient and stable HTMs.
OLED Emitters : Using the carbazole core as a building block for thermally activated delayed fluorescence (TADF) emitters by attaching suitable donor and acceptor groups to achieve a small singlet-triplet energy splitting.
Functional Polymers : Synthesizing novel monomers based on this compound and polymerizing them to create materials with tailored photophysical and electronic properties. The copolymerization of carbazole-substituted norbornene with ethylene (B1197577) has demonstrated the feasibility of incorporating carbazole units into polyolefins, and this approach could be expanded. researchgate.net
Deeper Computational Modeling and Predictive Studies
To accelerate the discovery and design of new this compound derivatives, computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other methods can provide deep insights into molecular structure and properties, guiding synthetic efforts and rationalizing experimental outcomes. mdpi.comtandfonline.com
Future computational studies should focus on:
Predicting Electronic and Photophysical Properties : Calculating HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties to screen potential candidates for material science applications before synthesis. tandfonline.com
Elucidating Reaction Mechanisms : Modeling transition states and reaction pathways for novel synthetic protocols to optimize conditions and improve yields and selectivity.
Structure-Property Relationships : Creating quantitative structure-property relationship (QSPR) models to predict the properties of new derivatives based on their chemical structure.
Virtual Screening for Biological Targets : Using molecular docking to predict the binding affinity of this compound derivatives to various biological targets, thereby prioritizing compounds for synthesis and biological evaluation. tandfonline.com
Table 1: Computational Methods in Carbazole Research
| Computational Method | Application in Carbazole Research | Reference |
|---|---|---|
| DFT/B3LYP/6-311++G(d) | Structure optimization, Molecular Electrostatic Potential (MEP), Mulliken charge analysis, IR frequency calculation. | mdpi.com |
| DFT/B3LYP/6-311++G(d,p) | Optimized geometry, Frontier Molecular Orbitals (HOMO/LUMO), IR and NMR parameter calculation. | tandfonline.com |
Expansion of Chemical Biology Investigations and Target Identification
The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov For example, various carbazole derivatives have shown potent activity as DNA methyltransferase 1 (DNMT1) inhibitors or by targeting the PI3K/Akt/mTOR signaling pathway in cancer cells. nih.govnih.gov
Future research should systematically explore the biomedical potential of this compound by:
Screening for Anticancer Activity : Synthesizing a library of derivatives and evaluating their antiproliferative effects against a panel of human cancer cell lines. nih.gov Promising compounds, such as those identified in screens against breast cancer (MCF-7) or laryngeal carcinoma (HEP₂) cell lines for other carbazoles, should be investigated further. nih.gov
Antimicrobial Assays : Testing derivatives against a broad spectrum of pathogenic bacteria and fungi to identify new antimicrobial leads. nih.gov
Target Identification and Mechanism of Action Studies : For the most potent bioactive compounds, identifying the specific cellular target and elucidating the mechanism of action. This could involve techniques like affinity chromatography, proteomics, and molecular docking to understand how these molecules exert their biological effects, similar to how carbazole-based compounds were docked against enzymes like tyrosyl-tRNA synthetase. tandfonline.com
Developing Drug Hybrids : Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities, a strategy that has been proposed to circumvent drug resistance. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 9-Methyl-9H-carbazol-2-amine, and how can reaction parameters be optimized for improved yields?
- Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution or palladium-catalyzed coupling. For example, a related carbazole derivative was synthesized via Buchwald-Hartwig amination using a palladium catalyst and purified via column chromatography (hexane:ethyl acetate = 9:1) to achieve 96% yield . Optimization may involve adjusting solvent polarity, temperature, or catalyst loading. Monitoring reaction progress via TLC and employing inert atmospheres (N₂) are critical for reproducibility .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization includes - and -NMR to confirm substituent positions and purity, as demonstrated for a fluorenyl-carbazole analog (e.g., δ = 8.58 ppm for aromatic protons in DMSO-d₆) . IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm), while elemental analysis (CHN) validates stoichiometry . HPLC or GC-MS can assess purity, though specific protocols depend on solubility and derivatization requirements.
Q. What structural analogs of this compound exist, and how do their electronic properties differ?
- Methodological Answer : Analogues like 3,6-Diphenylcarbazole and 3-Acetylcarbazole exhibit variations in electron-donating/withdrawing groups, affecting HOMO-LUMO gaps. For instance, dimethylamino substituents enhance fluorescence via extended conjugation, while bromo groups facilitate electrophilic substitutions . Comparative studies using DFT calculations or cyclic voltammetry can quantify these effects .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during structure validation?
- Methodological Answer : SHELXL refines crystal structures by minimizing residuals (R-factors) via iterative least-squares adjustments. Challenges include handling twinning or disorder, as seen in monoclinic systems (e.g., , ) . Validation tools like PLATON check for missed symmetry or hydrogen-bonding inconsistencies . For high-resolution data, anisotropic displacement parameters improve accuracy, but low-resolution datasets may require constraints .
Q. What experimental strategies are used to investigate the inhibitory effects of this compound on cytochrome P450 enzymes?
- Methodological Answer : Enzyme inhibition is assessed via fluorometric assays or LC-MS-based metabolic profiling. For example, recombinant CYP isoforms (e.g., CYP3A4) are incubated with the compound and a probe substrate (e.g., midazolam). IC values are calculated from dose-response curves, while Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive) . Co-administered drug interaction studies require pharmacokinetic modeling to predict clinical relevance .
Q. How can contradictory data in biological activity or synthetic yields be resolved for carbazole derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Replication under standardized conditions (e.g., fixed solvent ratios, controlled humidity) is essential. For biological data, orthogonal assays (e.g., enzymatic vs. cellular) validate target specificity. Computational docking (e.g., AutoDock Vina) can reconcile conflicting inhibition results by analyzing binding poses .
Q. What role does the methyl group at the N9 position play in the photophysical properties of this compound?
- Methodological Answer : The methyl group reduces intermolecular -stacking, enhancing solution-phase fluorescence quantum yields. Time-resolved spectroscopy (e.g., TCSPC) measures excited-state lifetimes, while X-ray crystallography reveals packing motifs (e.g., herringbone vs. slipped stacking) that influence solid-state luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
